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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

overcoming resistance to the allosteric SHP2 inhibitor, SHP836, in cancer cells.

Frequently Asked Questions (FAQs)
Q1: What is SHP836 and what is its mechanism of action?

SHP836 is an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine

phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a

crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3]

[4][5] It is involved in activating key signaling pathways that promote cell growth, proliferation,

and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] SHP836 binds

to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains of SHP2, stabilizing it

in an auto-inhibited conformation.[7][8] This prevents SHP2 from becoming activated and

subsequently blocks downstream signaling.

Q2: My cancer cells are showing reduced sensitivity to SHP836. What are the potential

mechanisms of resistance?

Resistance to SHP2 inhibitors like SHP836 can arise through several mechanisms:

Reactivation of Downstream Signaling: Cancer cells can develop adaptive resistance by

reactivating the RAS-MEK-ERK and/or PI3K-AKT pathways, bypassing the inhibitory effect
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of SHP836.[6]

Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can trigger a

rapid feedback loop that leads to the hyperactivation of RTKs. This can promote the open,

active conformation of SHP2, thereby reducing the effectiveness of allosteric inhibitors.

Mutations in the PTPN11 Gene: Although less common in solid tumors, mutations in the

PTPN11 gene, which encodes SHP2, could potentially alter the binding site of SHP836,

leading to resistance.[6]

Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling

pathways to maintain their growth and survival, making them less dependent on the SHP2-

mediated pathway.[9]

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can

increase the removal of SHP836 from the cancer cells, reducing its intracellular

concentration and efficacy.

Q3: How can I experimentally confirm that my cells have developed resistance to SHP836?

You can perform the following experiments to confirm resistance:

Cell Viability/Proliferation Assays: Compare the IC50 value of SHP836 in your potentially

resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value

indicates resistance.

Western Blot Analysis: Assess the phosphorylation status of key downstream signaling

proteins, such as ERK (p-ERK) and AKT (p-AKT). Resistant cells may show a rebound or

sustained phosphorylation of these proteins in the presence of SHP836.

Receptor Tyrosine Kinase (RTK) Array: Investigate the activation status of a panel of RTKs

to identify any that are hyperactivated in the resistant cells.

Troubleshooting Guides
Issue 1: Decreased efficacy of SHP836 in cell viability
assays.
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Possible Cause Troubleshooting Steps

Development of Resistance

1. Confirm resistance by comparing the IC50

value to the parental cell line. 2. Investigate the

underlying resistance mechanism (see FAQs).

Compound Instability

1. Ensure proper storage of SHP836 according

to the manufacturer's instructions. 2. Prepare

fresh stock solutions for each experiment.

Experimental Variability

1. Standardize cell seeding density and

treatment duration. 2. Include appropriate

positive and negative controls in your assay.

Issue 2: Rebound or sustained p-ERK/p-AKT levels
observed in Western Blots after SHP836 treatment.

Possible Cause Troubleshooting Steps

Feedback Loop Activation

1. Investigate the activation of upstream RTKs

using an RTK array. 2. Consider combination

therapy with an inhibitor targeting the identified

activated RTK.

Activation of Bypass Pathways

1. Perform a broader analysis of signaling

pathways to identify alternative survival signals.

2. Explore combination therapies that target

these identified bypass pathways.

Insufficient Drug Concentration

1. Verify the concentration of SHP836 used. 2.

Perform a dose-response experiment to ensure

you are using an effective concentration.

Strategies to Overcome SHP836 Resistance
The primary strategy to overcome resistance to SHP836 is through combination therapy.

Combination Therapy Approaches
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Combination Partner Rationale Cancer Context (Examples)

MEK Inhibitors (e.g.,

Trametinib)

Prevents adaptive resistance

mediated by the reactivation of

the RAS-ERK pathway.[10][11]

KRAS-mutant pancreatic, lung,

and ovarian cancers; Triple-

negative breast cancer.[10][12]

RTK Inhibitors (e.g., FGFR,

EGFR inhibitors)

Blocks the feedback activation

of RTKs that can render SHP2

inhibitors less effective.

Cancers with specific RTK

alterations (e.g., FGFR

amplifications, EGFR

mutations).

Immune Checkpoint Inhibitors

(e.g., PD-1 blockade)

SHP2 inhibition can enhance

anti-tumor immunity, and this

combination can overcome

resistance to immunotherapy.

[7]

Various solid tumors.[7]

mTOR Inhibitors

Dual blockade of SHP2 and

mTOR can effectively

suppress the mTOR pathway

and induce apoptosis.[12]

Hepatocellular Carcinoma.[12]

CDK4/6 Inhibitors

Potent synergy observed in

KRAS-amplified

gastroesophageal

adenocarcinomas.[13]

KRAS-amplified

gastroesophageal

adenocarcinomas.[13]

Other Targeted Therapies

(e.g., ALK inhibitors)

Can overcome resistance to

other targeted therapies where

SHP2 is involved in bypass

signaling.[14]

ALK-fusion positive lung

cancer.[9]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6170706/
https://aacrjournals.org/cancerdiscovery/article/8/10/1210/6106/Shipping-Out-MEK-Inhibitor-Resistance-with-SHP2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6170706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257427/
https://www.mdpi.com/2072-6694/15/22/5384
https://www.mdpi.com/2072-6694/15/22/5384
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257427/
https://pubmed.ncbi.nlm.nih.gov/36752207/
https://pubmed.ncbi.nlm.nih.gov/36752207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7838030/
https://pubmed.ncbi.nlm.nih.gov/37269335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Cell culture medium

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and

16% SDS)

96-well plates

Procedure:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Treat the cells with various concentrations of SHP836 and/or combination drugs for the

desired duration (e.g., 48-72 hours).

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]

If using adherent cells, carefully aspirate the media.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

Mix thoroughly to ensure complete solubilization.

Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-ERK (p-ERK)
This protocol is for detecting the phosphorylation status of ERK1/2.

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA)

SDS-PAGE gels
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PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lyse treated and untreated cells with ice-cold RIPA buffer.

Determine the protein concentration of the lysates.

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[16]

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.[16]

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the p-

ERK signal.[18]

Co-Immunoprecipitation (Co-IP) to Investigate Protein
Interactions
This protocol is for studying the interaction between SHP2 and its binding partners.

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
http://tools.thermofisher.com/content/sfs/manuals/BHO0021%20pr224%20revA5%20jun1608%20(Erk1&2%20[pTpY185-187]WB).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-denaturing lysis buffer (e.g., IP lysis buffer)

Primary antibody against the "bait" protein (e.g., SHP2)

Protein A/G agarose or magnetic beads

Wash buffer

Elution buffer

Procedure:

Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.[19]

Pre-clear the lysate by incubating with beads to reduce non-specific binding.[20]

Incubate the pre-cleared lysate with the primary antibody against your protein of interest

overnight at 4°C.[20]

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours

at 4°C.[19][20]

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

[19]

Elute the protein complexes from the beads using an elution buffer.

Analyze the eluted proteins by Western blot to detect the "prey" protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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